molecular formula C12H14F3NO2 B2357969 3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 1443220-95-8

3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B2357969
CAS No.: 1443220-95-8
M. Wt: 261.244
InChI Key: ZNWWOUTVNMXKPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, such as “3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(p-tolyl)azetidine 2,2,2-trifluoroacetate . The InChI code is 1S/C10H13N.C2HF3O2/c1-8-2-4-9(5-3-8)10-6-11-7-10;3-2(4,5)1(6)7/h2-5,10-11H,6-7H2,1H3;(H,6,7) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 261.24 . It is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Multicomponent Coupling : A study by Roy, Baviskar, and Biju (2015) described a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA). This reaction yielded N-aryl β-amino alcohol derivatives, including using azetidines to afford N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

  • Novel Ligand Synthesis : Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, using a coupling method followed by deprotection with trifluoroacetic acid (Karimi & Långström, 2002).

Biological Activity and Applications

  • Ion Transport Study in Plants : Pitman et al. (1977) used azetidine 2-carboxylic acid as an analog of proline to investigate the relationship between protein synthesis and ion transport in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Proline Metabolism Study : Verbruggen, van Montagu, and Messens (1992) prepared azetidine‐2‐carboxylic acid for studying proline metabolism and protein conformation in both Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).

  • Synthesis of Glutamate Analogues : Kozikowski et al. (1990) synthesized derivatives of azetidine-2,4-dicarboxylic acid and examined their ability to stimulate calcium uptake in cerebellar granule cells, indicating potential in modulating NMDA receptor activity (Kozikowski, Tueckmantel, Reynolds, & Wroblewski, 1990).

  • Antimicrobial Agent Development : Patel and Patel (2017) synthesized and evaluated the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives, indicating the potential in developing new antimicrobial agents (Patel & Patel, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3-(4-methylphenyl)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.C2HF3O2/c1-8-2-4-9(5-3-8)10-6-11-7-10;3-2(4,5)1(6)7/h2-5,10-11H,6-7H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWWOUTVNMXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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